molecular formula C10H11BrO3 B13967335 4-Acetoxy-3-methoxybenzyl bromide

4-Acetoxy-3-methoxybenzyl bromide

Cat. No.: B13967335
M. Wt: 259.10 g/mol
InChI Key: RVIXBVJFEDYNAS-UHFFFAOYSA-N
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Description

4-Acetoxy-3-methoxybenzyl bromide is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzyl bromide, where the benzene ring is substituted with acetoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-3-methoxybenzyl bromide typically involves the bromination of 4-acetoxy-3-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually involve refluxing the alcohol with the brominating agent in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-3-methoxybenzyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols and hydrocarbons.

Scientific Research Applications

4-Acetoxy-3-methoxybenzyl bromide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Material Science: It is employed in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-Acetoxy-3-methoxybenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The acetoxy and methoxy groups on the benzene ring can also influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzyl bromide: Lacks the acetoxy group, making it less reactive in certain nucleophilic substitution reactions.

    4-Methoxybenzyl bromide: Lacks the acetoxy group, leading to different reactivity and applications.

    4-Acetoxybenzyl bromide: Lacks the methoxy group, affecting its chemical properties and reactivity.

Uniqueness

4-Acetoxy-3-methoxybenzyl bromide is unique due to the presence of both acetoxy and methoxy groups on the benzene ring. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these groups allows for selective reactions and the formation of complex molecules, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[4-(bromomethyl)-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIXBVJFEDYNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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